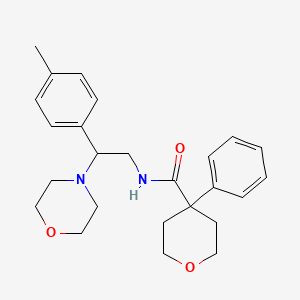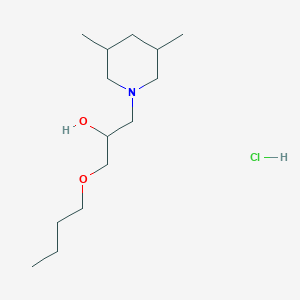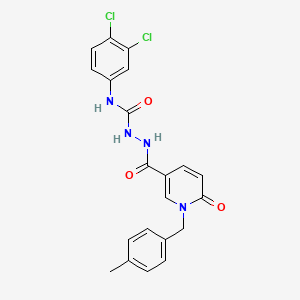
N-(3,4-dichlorophenyl)-2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carbonyl)hydrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,4-dichlorophenyl)-2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carbonyl)hydrazinecarboxamide is a useful research compound. Its molecular formula is C21H18Cl2N4O3 and its molecular weight is 445.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Evaluation
Compounds with structural similarities to N-(3,4-dichlorophenyl)-2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carbonyl)hydrazinecarboxamide have been synthesized and evaluated for their antimicrobial properties. For instance, the synthesis of new pyrimidines and condensed pyrimidines has demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria, highlighting the potential of such compounds in developing new antibacterial agents (Abdelghani et al., 2017).
Solid-State Tautomeric Structure and Inhibitory Potentials
Research into the solid-state tautomeric structure of similar compounds has provided insights into their inhibitory potentials against specific enzymes or biological processes, such as HIV integrase inhibition. This research underscores the importance of understanding the molecular and structural basis of compound activity to design more effective therapeutic agents (Bacsa et al., 2013).
Crystal Structure Analysis for Drug Design
The crystal structure analysis of compounds within this chemical class aids in the design of drugs by revealing detailed information about molecular conformations and interactions. Such analyses are crucial for rational drug design, allowing for the optimization of compound properties for enhanced efficacy and reduced toxicity (Xia, 2001).
Exploration of Anticancer Properties
Compounds structurally related to this compound have been explored for their anticancer properties. The synthesis of novel derivatives and their evaluation against various cancer cell lines is a testament to the ongoing search for more effective cancer therapies (Hassan et al., 2014).
properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[[1-[(4-methylphenyl)methyl]-6-oxopyridine-3-carbonyl]amino]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N4O3/c1-13-2-4-14(5-3-13)11-27-12-15(6-9-19(27)28)20(29)25-26-21(30)24-16-7-8-17(22)18(23)10-16/h2-10,12H,11H2,1H3,(H,25,29)(H2,24,26,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDAFXWYMZITLEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NNC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


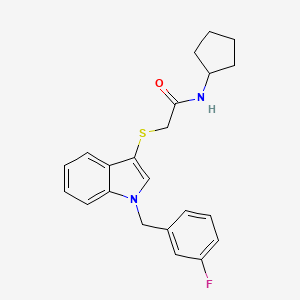
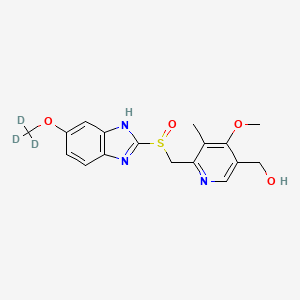
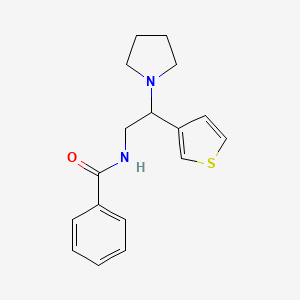
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2391693.png)

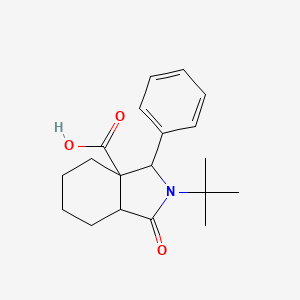
![(5E)-3-butyl-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2391697.png)
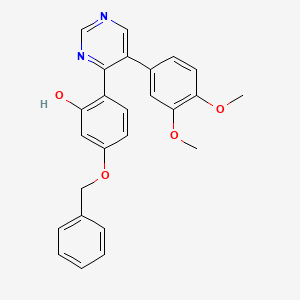
![2-[7-(3-Fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide](/img/structure/B2391701.png)

![Ethyl 5-benzyl-2,2-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrole-3a-carboxylate](/img/structure/B2391704.png)
